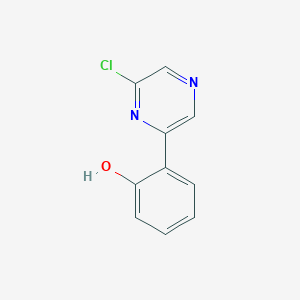
2-(6-Chloropyrazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloropyrazin-2-yl)phenol is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
2-(6-Chloropyrazin-2-yl)phenol has been explored for its potential as an antithrombotic agent. A patent describes derivatives of this compound that exhibit significant pharmacodynamic properties, including the ability to inhibit platelet aggregation without notable side effects. Such compounds are valuable in developing treatments for thrombotic disorders, where preventing blood clots is crucial .
Anticancer Research
Recent studies have indicated that compounds similar to this compound can serve as inhibitors for specific kinases involved in cancer progression. For instance, modifications of pyrazine derivatives have shown promise in targeting the PKMYT1 kinase, which is implicated in various cancers. These inhibitors have demonstrated efficacy in preclinical models, suggesting a pathway for developing new cancer therapies .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various chemical reactions, including Suzuki coupling methods with arylboronic acids. This synthetic flexibility allows researchers to create analogs with varying biological activities, facilitating structure-activity relationship studies .
Case Study 1: Antithrombotic Activity
In a study focusing on the antithrombotic properties of related compounds, researchers evaluated the effects of N-(6-chloro-pyrazin-2-yl)-4-hydroxy derivatives on platelet aggregation. The results indicated that these compounds effectively reduced aggregation induced by collagen, thus demonstrating their potential utility in clinical settings for managing thrombotic conditions .
Case Study 2: Anticancer Inhibition
Another significant study involved the evaluation of pyrazine derivatives as PKMYT1 inhibitors. The findings revealed that specific analogs exhibited enhanced potency against tumor cell lines with CCNE1 amplification. This highlights the potential of this compound and its derivatives in targeted cancer therapy .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| This compound | Antithrombotic | Inhibition of platelet aggregation | |
| Analog 1 | Anticancer | PKMYT1 inhibitor |
Table 2: Synthesis Methods
| Synthesis Method | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd catalyst, arylboronic acid | 85 |
| Direct Chlorination | Chlorination of pyrazine derivative | 90 |
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(6-chloropyrazin-2-yl)phenol |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-12-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H |
InChI Key |
UBUIYLVHLZHQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=N2)Cl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













